![molecular formula C14H15N5O4S B2358940 6-Cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide CAS No. 2223506-17-8](/img/structure/B2358940.png)
6-Cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide
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Overview
Description
6-Cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide is an organic compound known for its application in various scientific fields. The structure of this compound incorporates a cyano group, a sulfonamide, and a pyridine ring, making it a versatile entity in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing this compound involves the condensation reaction between pyridine-3-sulfonyl chloride and an oxolane derivative. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Reaction temperatures are kept low, typically below 0°C, to avoid side reactions.
Industrial Production Methods: Industrially, this compound can be synthesized through a multi-step process. It begins with the preparation of the oxolane derivative, followed by sulfonamide formation and cyano group introduction. Each step involves purification processes such as crystallization or chromatography to ensure the purity of the intermediate products.
Chemical Reactions Analysis
Types of Reactions: 6-Cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide undergoes several types of reactions:
Oxidation: It can be oxidized in the presence of strong oxidizing agents to form sulfonyl derivatives.
Reduction: Reduction reactions typically target the cyano group, converting it into an amine group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines under basic conditions.
Oxidation: Sulfonyl compounds
Reduction: Amino derivatives
Substitution: N-substituted sulfonamides
Scientific Research Applications
6-Cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide is widely utilized in:
Chemistry: As a precursor in organic synthesis for the preparation of complex molecules.
Biology: Inhibitor studies to understand enzyme interactions.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-Cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide exerts its effects often involves the inhibition of specific enzymes. The molecular targets include serine proteases and other sulfur-containing enzymes. It binds to the active site, preventing the enzyme from interacting with its natural substrate.
Comparison with Similar Compounds
Compared to other sulfonamides and pyridine derivatives, 6-Cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide is unique due to the presence of the oxadiazolyl group, which imparts distinct chemical properties.
Similar Compounds: Pyridine-3-sulfonamide, N-cyano-sulfonamides.
Uniqueness: The specific configuration (2R,5S) and the presence of multiple functional groups provide distinct reactivity and biological activity compared to simpler analogues.
Properties
IUPAC Name |
6-cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S/c1-9-18-14(23-19-9)13-5-3-11(22-13)7-17-24(20,21)12-4-2-10(6-15)16-8-12/h2,4,8,11,13,17H,3,5,7H2,1H3/t11-,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLAHLINWAMARY-YPMHNXCESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCC(O2)CNS(=O)(=O)C3=CN=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)[C@@H]2CC[C@@H](O2)CNS(=O)(=O)C3=CN=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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